Diisopropylphosphine oxide
Overview
Description
Diisopropylphosphine oxide is an organophosphorus compound with the molecular formula C6H15OP. It is a colorless to yellow liquid that is soluble in water and other organic solvents. This compound is used as an intermediate in the synthesis of various chemicals and has applications in different fields, including agriculture and pharmaceuticals .
Preparation Methods
Diisopropylphosphine oxide can be synthesized using phosphorus trichloride and isopropyl alcohol as raw materials. The reaction occurs in the presence of a catalyst to produce O,O’-isopropyl phosphite, which is then neutralized and distilled to obtain the final product . This method is commonly used in industrial production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Diisopropylphosphine oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield diisopropylphosphonic acid .
Scientific Research Applications
Diisopropylphosphine oxide has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of other organophosphorus compounds. In biology, it serves as an intermediate in the production of pesticides and bactericides. In medicine, it is used in the development of pharmaceuticals. Additionally, it has industrial applications as an intermediate in the production of various chemicals .
Mechanism of Action
The mechanism of action of diisopropylphosphine oxide involves its interaction with molecular targets and pathways in biological systems. It can act as a ligand, binding to specific receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Diisopropylphosphine oxide can be compared with other similar compounds such as diisopropylphosphite and diisopropylphosphonate. While all these compounds contain phosphorus, they differ in their oxidation states and functional groups. This compound is unique due to its specific structure and reactivity, which make it suitable for certain applications that other similar compounds may not be able to fulfill .
Properties
IUPAC Name |
oxo-di(propan-2-yl)phosphanium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OP/c1-5(2)8(7)6(3)4/h5-6H,1-4H3/q+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTBXOYKOSIVTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[P+](=O)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OP+ | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20422861 | |
Record name | oxo-di(propan-2-yl)phosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20422861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53753-58-5 | |
Record name | oxo-di(propan-2-yl)phosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20422861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(propan-2-yl)phosphonoyl]propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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